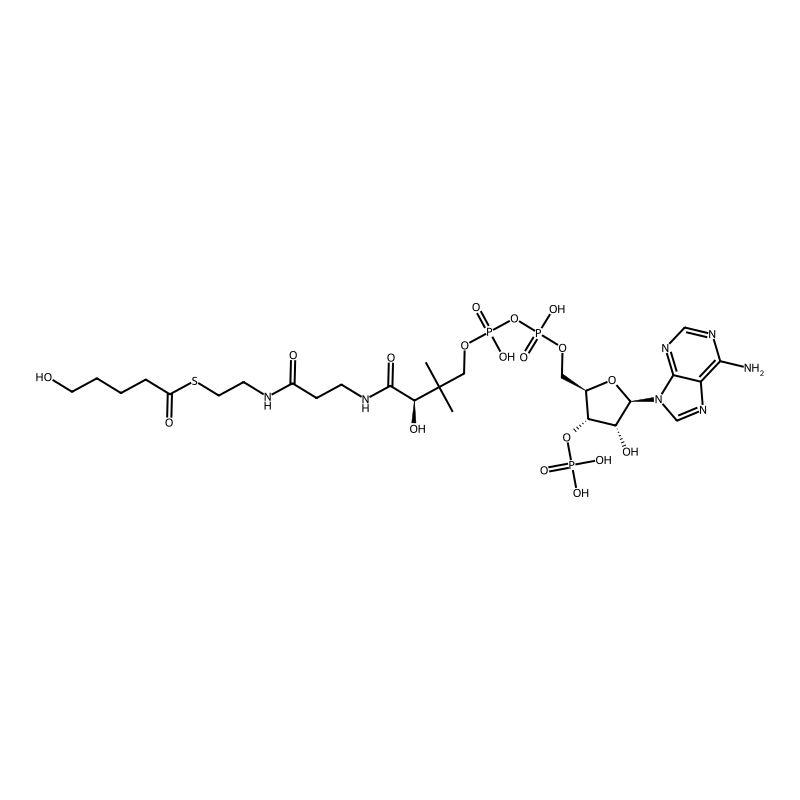5-hydroxypentanoyl-CoA

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Description
5-hydroxypentanoyl-CoA is a coenzyme A derivative that plays a significant role in various biochemical pathways. Its molecular formula is , and it is characterized by the presence of a hydroxypentanoyl group attached to coenzyme A. This compound is involved in the metabolism of fatty acids and the biosynthesis of certain bioactive molecules. The structure of 5-hydroxypentanoyl-CoA includes multiple functional groups, which contribute to its reactivity and biological functions.
5-hydroxypentanoyl-CoA participates in several enzymatic reactions. One notable reaction involves its conversion to 3-methyl-5-hydroxypentanoyl-CoA, which can spontaneously convert into other products such as methyl-valerolactone through a series of transformations. Enzymes such as 5-hydroxypentanoate CoA-transferase facilitate these reactions, allowing for the transfer of acyl groups between different coenzyme A derivatives .
Additionally, it can act as a substrate for various acyl-CoA synthetases, which activate fatty acids for subsequent metabolic pathways. The chemical reactivity of 5-hydroxypentanoyl-CoA is influenced by its ability to undergo acylation and deacylation reactions, which are crucial for cellular metabolism.
5-hydroxypentanoyl-CoA exhibits significant biological activity, particularly in lipid metabolism and energy production. It serves as an acyl donor in various biochemical pathways, including the synthesis of fatty acids and the degradation of lipids. The compound's role in metabolic processes highlights its importance in maintaining cellular homeostasis and energy balance.
Furthermore, studies indicate that 5-hydroxypentanoyl-CoA may have implications in the biosynthesis of bioactive compounds, contributing to the production of metabolites that have therapeutic potential . Its interactions with enzymes involved in lipid metabolism suggest that it may influence metabolic disorders related to lipid accumulation.
The synthesis of 5-hydroxypentanoyl-CoA can be achieved through several methods:
- Biosynthetic Pathways: Recombinant microbial systems, such as genetically modified strains of Escherichia coli, can be utilized to produce 5-hydroxypentanoyl-CoA from renewable carbon sources. This method involves manipulating metabolic pathways to enhance yield and efficiency .
- Chemical Synthesis: Chemical approaches may also be employed, involving the coupling of hydroxypentanoic acid with coenzyme A under specific conditions to yield 5-hydroxypentanoyl-CoA.
- Enzymatic Synthesis: Enzymatic methods using specific transferases can facilitate the formation of this compound from precursor molecules, ensuring high specificity and yield.
5-hydroxypentanoyl-CoA has several applications across various fields:
- Biotechnology: It is utilized in metabolic engineering to produce biofuels and bioplastics by serving as a precursor for polymerization processes.
- Pharmaceuticals: The compound's involvement in metabolic pathways makes it a candidate for drug development targeting metabolic disorders.
- Research: It serves as a valuable tool in studying lipid metabolism and enzyme kinetics due to its unique structural properties.
Interaction studies involving 5-hydroxypentanoyl-CoA focus on its binding affinity with various enzymes and proteins involved in metabolic pathways. Research indicates that it interacts with acyl-CoA synthetases and transferases, influencing their activity and specificity . These interactions are critical for understanding how 5-hydroxypentanoyl-CoA regulates metabolic flux and energy homeostasis within cells.
Several compounds share structural similarities with 5-hydroxypentanoyl-CoA, each exhibiting unique properties and functions:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Acetyl-Coenzyme A | Acyl group present | Central role in energy metabolism |
| Butyryl-Coenzyme A | Acyl group present | Involved in fatty acid oxidation |
| Propionyl-Coenzyme A | Acyl group present | Key intermediate in propionate metabolism |
| 3-Hydroxybutyryl-Coenzyme A | Hydroxy group present | Important for ketone body metabolism |
While these compounds share common features such as acyl groups or Coenzyme A moieties, 5-hydroxypentanoyl-CoA is distinct due to its specific hydroxyl substitution on the pentanoyl chain, which influences its reactivity and biological roles .








